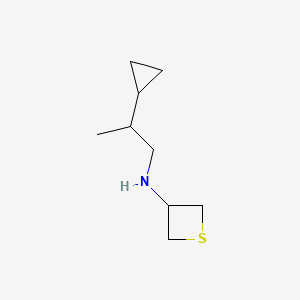

N-(2-Cyclopropylpropyl)thietan-3-amine

Description

N-(2-Cyclopropylpropyl)thietan-3-amine is a tertiary amine characterized by a thietane (a four-membered sulfur-containing ring) and a 2-cyclopropylpropyl substituent. The cyclopropyl group introduces steric hindrance and lipophilicity, while the thietane ring’s inherent ring strain may influence reactivity.

Properties

Molecular Formula |

C9H17NS |

|---|---|

Molecular Weight |

171.31 g/mol |

IUPAC Name |

N-(2-cyclopropylpropyl)thietan-3-amine |

InChI |

InChI=1S/C9H17NS/c1-7(8-2-3-8)4-10-9-5-11-6-9/h7-10H,2-6H2,1H3 |

InChI Key |

SHHUFWPUPLSRKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1CSC1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Thietane Ring Core

Method A: Cyclization of Dihalides with Sulfur Sources

A common route involves cyclization of a 1,4-dihalide precursor with sulfur donors:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1,4-Dihalide (e.g., 1,4-dibromobutane) | Starting material |

| 2 | Elemental sulfur or thiourea | Sulfur source |

| 3 | Base (e.g., potassium carbonate) | Facilitates cyclization |

| 4 | Solvent: Dimethylformamide (DMF) | Reaction medium |

| 5 | Heating at 80-120°C | Cyclization temperature |

This method yields the thietane ring via nucleophilic substitution and intramolecular cyclization, as supported by patent WO2022234528A1, which emphasizes efficient cyclization routes for sulfur-containing heterocycles.

Functionalization at the 3-Position with Amino Group

Method B: Nucleophilic Substitution on Halogenated Thietane Derivatives

- Starting from 3-halogenated thietanes (e.g., 3-bromothietane), nucleophilic substitution with ammonia or primary amines introduces amino groups.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-Halogenated thietane | Intermediate |

| 2 | Excess ammonia or primary amine | Nucleophile |

| 3 | Solvent: Ethanol or aqueous solution | Reaction medium |

| 4 | Temperature: 0-50°C | Mild conditions |

This substitution proceeds via SN2 mechanism, yielding 3-amino thietane derivatives.

Introduction of the Cyclopropylpropyl Group

Method C: N-Alkylation of the Amino-Thietane

- The amino group is alkylated with 2-cyclopropylpropyl halides (e.g., 2-cyclopropylpropyl bromide).

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Cyclopropylpropyl bromide | Alkylating agent |

| 2 | Base: Potassium carbonate or sodium hydride | Deprotonation of amino group |

| 3 | Solvent: Acetone or DMF | Reaction medium |

| 4 | Temperature: 25-60°C | Reaction conditions |

This SN2 alkylation introduces the cyclopropylpropyl substituent onto the nitrogen, forming N-(2-cyclopropylpropyl)thietan-3-amine.

Proposed Synthetic Route with Data Table

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1,4-Dihalide | Sulfur source (thiourea) | DMF, 100°C, 12h | Thietane ring precursor | 70-85 | Intramolecular cyclization |

| 2 | Halogenated thietane | Ammonia | Ethanol, 0-25°C, 24h | 3-Amino thietane | 65-80 | Nucleophilic substitution |

| 3 | 3-Amino thietane | 2-Cyclopropylpropyl halide | DMF, 25-60°C, 12h | N-(2-Cyclopropylpropyl)thietan-3-amine | 60-75 | Alkylation |

Note: Actual yields depend on reaction optimization and purity of reagents.

Additional Considerations and Optimization

- Purity of Starting Materials: High-purity halogenated intermediates improve overall yields.

- Reaction Temperature Control: Precise temperature regulation prevents side reactions, especially during cyclization and alkylation.

- Use of Catalysts: Catalytic amounts of phase-transfer catalysts can enhance SN2 reactions.

- Solvent Choice: Polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitutions.

Summary of Literature and Patent Data

- The synthesis of sulfur heterocycles such as thietanes is well-documented, with methods involving cyclization of dihalides and sulfur sources.

- Amination at the 3-position is effectively achieved via nucleophilic substitution on halogenated intermediates.

- Alkylation with cyclopropyl-containing halides provides the desired N-(2-cyclopropylpropyl) substitution.

- Patent WO2022234528A1 emphasizes the importance of efficient, cost-effective routes, avoiding expensive reagents like Boc-protected intermediates, aligning with industrial scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropylpropyl)thietan-3-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thietan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are carried out under basic or acidic conditions depending on the nucleophile used.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Substituted thietan derivatives

Scientific Research Applications

N-(2-Cyclopropylpropyl)thietan-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropylpropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

N-(2-(Allyloxy)propyl)thietan-3-amine (CAS 1871698-98-4)

- Molecular Formula: C₉H₁₇NOS

- Molecular Weight : 195.30 g/mol

- Substituent : Allyloxy group (-O-CH₂-CH=CH₂)

- Higher polarity compared to cyclopropylpropyl derivatives, likely reducing lipophilicity (estimated LogP ~1.5–2.0).

N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine (CAS 1849215-71-9)

- Molecular Formula : C₈H₁₇NS₂

- Molecular Weight : 191.35 g/mol

- Substituent : Methylthio group (-S-CH₃)

- Key Features: The methylthio group enhances sulfur-based reactivity (e.g., oxidation to sulfoxides). Increased hydrophobicity (LogP ~2.5–3.0) compared to allyloxy derivatives due to the nonpolar thioether.

- Availability : Temporarily out of stock, with pricing structured for bulk orders .

1-(2-Cyclopropylpropyl)-1H-1,2,3-benzotriazol-4-amine (CAS 2287343-16-0)

- Molecular Formula: Not explicitly provided (inferred: C₁₂H₁₅N₅)

- Substituent : 2-Cyclopropylpropyl group attached to a benzotriazole core.

- Cyclopropylpropyl group may enhance metabolic stability in biological systems compared to linear alkyl chains .

2-(Ethylisopropylamino)ethanethiol (CAS 36759-67-8)

- Molecular Formula : C₇H₁₇NS

- Molecular Weight : 147.28 g/mol

- Substituent: Ethylisopropylamino group and thiol (-SH).

- Key Features: Thiol group enables disulfide bond formation or metal coordination, unlike the thietane’s sulfur.

Data Table: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP (Estimated) | Reactivity Notes |

|---|---|---|---|---|---|

| N-(2-Cyclopropylpropyl)thietan-3-amine | Not provided | ~199.3 (estimated) | Cyclopropylpropyl | ~3.0–3.5 | High lipophilicity, ring strain |

| N-(2-(Allyloxy)propyl)thietan-3-amine | C₉H₁₇NOS | 195.30 | Allyloxy | ~1.5–2.0 | Electrophilic allyl group |

| N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine | C₈H₁₇NS₂ | 191.35 | Methylthio | ~2.5–3.0 | Thioether oxidation |

| 2-(Ethylisopropylamino)ethanethiol | C₇H₁₇NS | 147.28 | Ethylisopropylamino, -SH | ~1.0–1.5 | Thiol reactivity (disulfide formation) |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹) .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

Contradictions in NMR or MS data may arise from:

- Tautomerism : Dynamic equilibria between amine and imine forms under specific conditions.

- Stereochemical ambiguity : Use 2D NMR techniques (COSY, NOESY) to clarify spatial arrangements .

- Crystallography : Single-crystal X-ray diffraction for definitive structural confirmation .

Documented discrepancies in related thietan-3-amine derivatives highlight the need for orthogonal validation methods .

What strategies improve the scalability of N-(2-Cyclopropylpropyl)thietan-3-amine synthesis for preclinical studies?

Advanced Research Question

- Flow Chemistry : Continuous synthesis to enhance reproducibility and reduce reaction time .

- Catalyst Screening : Transition-metal-free conditions to minimize purification challenges .

- In Situ Monitoring : Real-time UV/Vis or Raman spectroscopy to track intermediate formation .

How can in silico methods predict the biological targets and pharmacokinetic properties of this compound?

Advanced Research Question

- Molecular Docking : Software like AutoDock Vina to simulate interactions with neurological receptors (e.g., serotonin or dopamine transporters) .

- ADMET Prediction : Tools like SwissADME to estimate absorption, metabolism, and toxicity profiles .

These methods guide hypothesis-driven in vitro assays, such as receptor-binding studies using radiolabeled ligands .

What experimental designs are recommended for assessing the compound’s stability under varying physiological conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13), heat (40–60°C), and light to identify degradation pathways .

- HPLC Stability Assays : Monitor purity over time using C18 columns and UV detection (λ = 254 nm) .

- Mass Spectrometric Profiling : Identify degradation products via tandem MS .

How can researchers address conflicting bioactivity data in neuropharmacological studies?

Advanced Research Question

- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines (e.g., SH-SY5Y for neuroprotection) .

- Off-Target Screening : Use kinase profiling panels to rule out nonspecific interactions .

- Mechanistic Studies : Calcium imaging or patch-clamp electrophysiology to validate hypothesized ion channel modulation .

What methodologies are suitable for toxicological profiling in early-stage development?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.